molecular formula C11H13BrClN3 B3014524 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411640-88-3

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B3014524
CAS No.: 2411640-88-3
M. Wt: 302.6
InChI Key: QXTBDGRRDCHPBH-UHFFFAOYSA-N
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Description

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and halogenation steps . One common method involves the reaction of o-phenylenediamine with cyclopropylmethyl ketone in the presence of a suitable acid catalyst to form the intermediate benzimidazole. This intermediate is then chlorinated using reagents such as sodium hypochlorite or bromine to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to and inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a chlorine atom, which contribute to its distinct pharmacological profile. These structural elements may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.BrH/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7;/h3-5,7H,1-2,6H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTBDGRRDCHPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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